molecular formula C12H11N3O3 B403252 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone

5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone

Cat. No.: B403252
M. Wt: 245.23g/mol
InChI Key: QIAHLMSFXLGGIH-MDWZMJQESA-N
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Description

5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone: is an organic compound that belongs to the class of hydrazones It is derived from the reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone typically involves the condensation reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups on the hydrazone moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the hydrazone.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted hydrazone derivatives.

Scientific Research Applications

Chemistry: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and antimicrobial activity.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its hydrazone moiety is of particular interest due to its ability to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

  • 5-methyl-2-furaldehyde {4-chlorophenyl}hydrazone
  • 5-methyl-2-furaldehyde {4-methylphenyl}hydrazone
  • 5-methyl-2-furaldehyde {4-bromophenyl}hydrazone

Comparison: Compared to its analogs, 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is unique due to the presence of the nitro group on the phenyl ring. This nitro group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The nitro group also enhances the compound’s potential as an antimicrobial and enzyme inhibitor.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-nitroaniline

InChI

InChI=1S/C12H11N3O3/c1-9-2-7-12(18-9)8-13-14-10-3-5-11(6-4-10)15(16)17/h2-8,14H,1H3/b13-8+

InChI Key

QIAHLMSFXLGGIH-MDWZMJQESA-N

SMILES

CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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